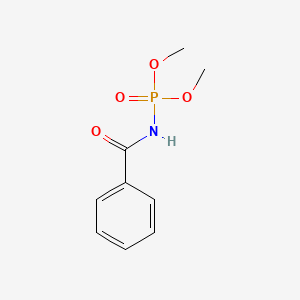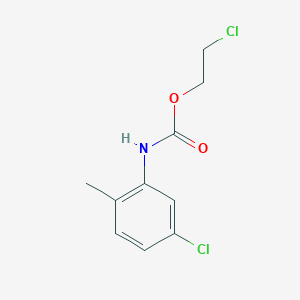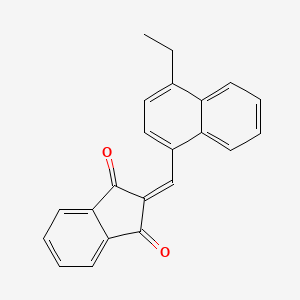![molecular formula C11H20Cl2N2O6S2 B11958459 3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide CAS No. 42514-09-0](/img/structure/B11958459.png)
3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of two 2-chloroethylsulfonyl groups and a propanamide backbone, making it a versatile molecule for chemical reactions and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-(2-chloroethylsulfonyl)propanoic acid with a suitable amine to form the corresponding amide. This intermediate is then further reacted with another equivalent of 3-(2-chloroethylsulfonyl)propanoic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl groups can participate in redox reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide involves its interaction with specific molecular targets. The chloroethylsulfonyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. This compound may also interfere with cellular pathways by modifying key enzymes or signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-chloroethylsulfonyl)propanoic acid
- N-(2-chloroethylsulfonyl)propanamide
- 3-(2-chloroethylsulfonyl)-N-methylpropanamide
Uniqueness
3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide is unique due to its dual chloroethylsulfonyl groups and propanamide backbone, which provide distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
42514-09-0 |
|---|---|
Fórmula molecular |
C11H20Cl2N2O6S2 |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide |
InChI |
InChI=1S/C11H20Cl2N2O6S2/c12-3-7-22(18,19)5-1-10(16)14-9-15-11(17)2-6-23(20,21)8-4-13/h1-9H2,(H,14,16)(H,15,17) |
Clave InChI |
DTPNPUYTOQFCIE-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)(=O)CCCl)C(=O)NCNC(=O)CCS(=O)(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)


![8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11958425.png)


![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)


